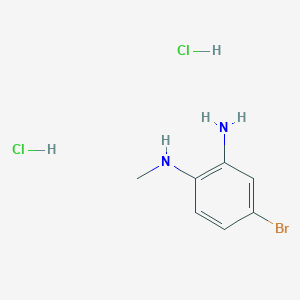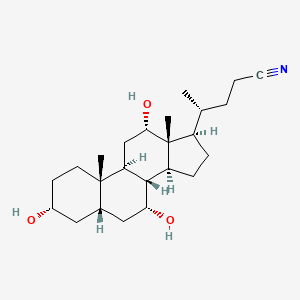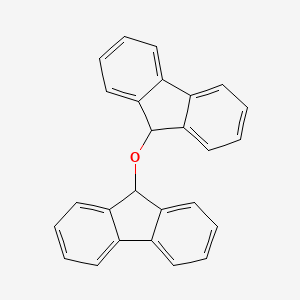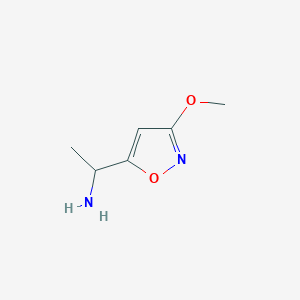
4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride is a unique chemical compound with the molecular formula C7H11BrCl2N2 . It has a molecular weight of 273.99 . The compound is available in solid form . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC1=CC=C (NC)C (N)=C1.Cl.Cl . The InChI representation is 1S/C7H9BrN2.2ClH/c1-10-7-3-2-5 (8)4-6 (7)9;;/h2-4,10H,9H2,1H3;2*1H . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 273.99 .Scientific Research Applications
Synthesis of Fluorobromobiphenyls
This compound serves as a key intermediate in the synthesis of various brominated organic compounds, including 2-Fluoro-4-bromobiphenyl, which is crucial for the manufacture of non-steroidal anti-inflammatory and analgesic materials. A practical synthesis method involves the diazotization of related anilines, highlighting its role in facilitating large-scale production of medically relevant compounds (Qiu et al., 2009).
Environmental and Health Impact Studies
The compound is also studied in the context of environmental and health impact assessments of related chemicals. For example, studies on alkyl diamines, which share structural similarities with 4-Bromo-N1-methyl-benzene-1,2-diamine, focus on their acute toxicity and potential as skin and respiratory irritants. Such research underscores the importance of understanding the toxicological profiles of related chemical compounds (Kennedy, 2007).
Heterocyclic Compound Synthesis
Research into the synthesis and applications of heterocyclic compounds like 1,4-dihydropyridines, which are significant in drug development and synthetic organic chemistry, highlights the role of related chemical structures in facilitating the creation of biologically active molecules. This underscores the compound's relevance to pharmaceutical chemistry and drug discovery processes (Sohal, 2021).
Supramolecular Chemistry
The study of benzene-1,3,5-tricarboxamides (BTAs) for their self-assembly and potential applications in nanotechnology, polymer processing, and biomedical applications indicates the broad utility of structurally related compounds in designing materials with advanced functionalities. This research highlights the versatility of such compounds in contributing to the development of new materials and technologies (Cantekin et al., 2012).
Flame Retardants and Environmental Monitoring
Investigations into novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, reflect the environmental relevance of brominated compounds. Such studies are crucial for understanding the environmental fate, potential risks, and the need for monitoring and regulation of these substances (Zuiderveen et al., 2020).
properties
IUPAC Name |
4-bromo-1-N-methylbenzene-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-10-7-3-2-5(8)4-6(7)9;;/h2-4,10H,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUKBBYQWZWAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}propanoic acid](/img/structure/B6309274.png)
![Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309283.png)

amino}propanoic acid](/img/structure/B6309299.png)
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)


![7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B6309336.png)


